molecular formula C18H20O2 B1327681 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone CAS No. 898769-08-9

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone

Cat. No.: B1327681
CAS No.: 898769-08-9
M. Wt: 268.3 g/mol
InChI Key: FDBVOKYNVYXAQR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone is an aromatic ketone characterized by a propiophenone backbone substituted with a 2,3-dimethylphenyl group at the 3-position and a methoxy group at the 4'-position of the benzene ring. The presence of methyl and methoxy substituents likely influences its physicochemical properties, such as lipophilicity, solubility, and electronic interactions, which are critical for its reactivity and applications.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVOKYNVYXAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644616
Record name 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-08-9
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another synthetic route involves the use of Grignard reagents. In this method, 2,3-dimethylphenylmagnesium bromide is reacted with 4-methoxypropiophenone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in reactions such as cross-coupling, where it can form new carbon-carbon bonds essential for constructing intricate molecular architectures.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains. For example, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM .
  • Anticancer Activity : Investigations have indicated potential antiproliferative effects in cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability in glioma cells, implicating its potential use in cancer therapy .

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Its unique structure allows for interactions with specific enzyme targets or receptors, potentially leading to therapeutic applications .

Material Science

In the field of material science, this compound can be utilized in the development of novel materials with specific electronic or optical properties. Its chemical stability and reactivity make it suitable for various industrial applications .

Comparative Table of Biological Activities

Compound NameMIC (µM)Target Organism
This compoundTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide0.16 - 0.68MRSA
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide10Mycobacterium tuberculosis

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound, noting significant activity against MRSA strains . The mechanism behind this antimicrobial activity appears to involve the inhibition of bacterial respiration and ATP synthase.

Cell Viability Assays

In vitro studies using glioma cell lines demonstrated that treatment with this compound resulted in reduced cell viability. Specific pathways affected include those involved in cell proliferation and apoptosis .

Synergistic Effects

The compound has been tested in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone can be contextualized against related diaryl ketones and propiophenone derivatives. Below is a comparative analysis based on substituent patterns and inferred properties:

Structural Analog: 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one

This compound (synonym: 2',6'-Dihydroxy-4'-methoxy-3'-methyldihydrochalcone) shares a propan-1-one backbone but differs in substituent arrangement :

  • Substituents : Hydroxyl groups at 2' and 6', a methoxy group at 4', and a methyl group at 3' on the phenyl ring.
  • Key Differences: The presence of hydroxyl groups increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the methyl-dominated substituents in this compound.

Generalized Comparison of Substituent Effects

Property This compound 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one
Substituent Positions 2,3-dimethylphenyl; 4'-methoxy 2',6'-dihydroxy; 4'-methoxy; 3'-methyl
Polarity Moderate (methoxy and methyl groups) High (hydroxyl groups dominate)
Solubility (Inferred) Likely higher in organic solvents Higher in polar solvents (e.g., water, ethanol)
Reactivity Electron-donating groups may stabilize ketone Hydroxyl groups enable conjugation or oxidation reactions

Functional Implications

  • Biological Activity : Hydroxyl-rich analogs (e.g., the dihydroxy derivative ) are often explored for antioxidant or anti-inflammatory roles, while methyl-methoxy combinations may prioritize metabolic stability in drug design.
  • Synthetic Utility : The dimethylphenyl group in the target compound could sterically hinder certain reactions, whereas hydroxylated analogs may undergo easier functionalization (e.g., glycosylation or sulfation).

Biological Activity

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H18_{18}O, featuring a methoxy group and a propiophenone moiety. Its structure allows for various interactions with biological targets, influencing its pharmacological properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a possible role as an anticancer agent.
  • Anti-inflammatory Effects : Similar compounds have been noted to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess such properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A study reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL .
  • Anticancer Activity : In vitro assays demonstrated that the compound reduced cell viability in cancer cell lines by over 50% at concentrations above 20 µM. This suggests a strong potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : Research indicated that similar compounds could significantly reduce levels of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α), demonstrating a pathway through which this compound might exert anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 8-32 µg/mL
Anticancer>50% reduction in cell viability at 20 µM
Anti-inflammatorySignificant reduction in NO production

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effect of the compound on Caco-2 cells (a colorectal cancer cell line). The results showed a significant decrease in cell viability (39.8% compared to control), indicating potential for further exploration as an anticancer drug .
  • Case Study on Antimicrobial Efficacy : In a comparative study, various derivatives were tested against multidrug-resistant bacterial strains. The results highlighted the importance of specific substituents in enhancing antimicrobial efficacy, positioning this compound as a candidate for further development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone with high purity?

  • Methodological Answer : Optimize Friedel-Crafts acylation or Suzuki coupling reactions by controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to ketone precursor) and reaction temperature (80–120°C). Use anhydrous conditions with catalysts like AlCl₃ or Pd(PPh₃)₄. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (≥98%) .**

Q. How can researchers confirm the structural integrity of this compound through spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Compare coupling patterns to distinguish ortho-dimethylphenyl substituents.
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₈H₂₀O₂: 268.1463).
  • IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Store under inert atmosphere (argon) at room temperature to prevent degradation.
  • Follow spill management protocols: neutralize with 5% sodium bicarbonate, then adsorb with vermiculite .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. halogen groups) influence the reactivity of propiophenone derivatives in nucleophilic additions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to compare electron density at the carbonyl carbon.
  • Experimentally, measure reaction rates of nucleophilic additions (e.g., Grignard) in derivatives like 3',4'-difluoro analogs. Methoxy groups (-OCH₃) increase electron density via resonance, reducing electrophilicity compared to electron-withdrawing halogens .

Q. What experimental strategies are recommended for resolving contradictory results in the compound’s solubility across different solvent systems?

  • Methodological Answer :

  • Use Hansen solubility parameters to select solvents (e.g., δD=18.2, δP=4.5, δH=8.5).
  • Conduct systematic solubility tests (0.1–10 mg/mL) in DMSO, THF, and chloroform at 25°C and 40°C.
  • Validate via dynamic light scattering (DLS) to detect aggregation artifacts .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C.
  • Monitor degradation over 60 minutes using LC-MS/MS.
  • Compare half-life (t₁/₂) to control compounds like 4'-methoxy analogs. Include CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 145–150°C vs. 155–158°C)?

  • Methodological Answer :

  • Verify purity via DSC (differential scanning calorimetry) to detect polymorphic forms.
  • Recrystallize from ethanol/water (7:3 v/v) and compare melting behavior under controlled heating rates (2°C/min).
  • Cross-reference with X-ray crystallography to confirm crystal packing differences .

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